(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine
CAS No.:
Cat. No.: VC16213675
Molecular Formula: C10H12F3N
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3N |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3 |
| Standard InChI Key | MSIIWASETQDPAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1R)-N-{1-[2-(Trifluoromethyl)phenyl]ethyl}methylamine (C₁₀H₁₂F₃N) features a phenyl ring substituted at the ortho position with a trifluoromethyl (-CF₃) group, connected to an ethylamine chain with a methyl substituent on the nitrogen atom. The compound’s stereochemistry, designated as (1R), arises from the chiral center at the first carbon of the ethyl chain. This configuration is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .
The molecular weight of 203.20 g/mol and a calculated partition coefficient (LogP) of approximately 2.3 suggest moderate lipophilicity, facilitating membrane permeability while retaining solubility in aqueous environments. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a property leveraged in drug design to prolong half-lives .
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and the methylamine protons (δ ~2.3 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 203.20, consistent with the molecular formula. X-ray crystallography of related analogs demonstrates that the (1R) configuration induces a specific spatial arrangement, optimizing binding to hydrophobic pockets in enzyme active sites .
Synthesis and Manufacturing
Stereoselective Synthesis
The synthesis of (1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine typically begins with the condensation of 2-(trifluoromethyl)benzaldehyde with methylamine, followed by reductive amination using sodium cyanoborohydride to yield the racemic mixture . Enantiomeric resolution is achieved via diastereomeric salt formation with chiral resolving agents such as (R)-mandelic acid, yielding the (1R)-enantiomer with >98% enantiomeric excess (ee) . Alternative routes employ asymmetric hydrogenation of imine precursors using rhodium catalysts ligated with chiral phosphines, achieving ee values exceeding 95% .
Process Optimization
Industrial-scale production faces challenges in cost-effective resolution and catalyst recycling. Continuous-flow systems have been adopted to enhance reaction efficiency, reducing solvent waste and improving yield scalability . Recent innovations in enzymatic resolution using immobilized lipases offer sustainable alternatives, though substrate specificity remains a limitation .
Biological and Pharmacological Activities
Mechanism of Action
The compound’s primary amine interacts with biological targets through hydrogen bonding and hydrophobic interactions. In preclinical studies, derivatives of (1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine exhibit nanomolar affinity for neurokinin 1 (NK1) receptors, implicating potential applications in treating depression and chemotherapy-induced nausea . The trifluoromethyl group enhances binding affinity by filling hydrophobic pockets in the receptor’s active site, as demonstrated in molecular docking simulations .
Applications in Medicinal Chemistry
Chiral Auxiliary in Asymmetric Synthesis
The (1R)-configured amine serves as a chiral auxiliary in the diastereoselective synthesis of β-lactam antibiotics, enabling enantiopure products with >90% ee . For example, its incorporation into penicillin analogs improves microbiological potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Ligand Design for Catalysis
Chiral ligands derived from this compound facilitate asymmetric aldol reactions, achieving enantioselectivities of up to 99% in the synthesis of statin intermediates . The trifluoromethyl group’s electron-withdrawing effects stabilize transition states, enhancing catalytic turnover .
Comparative Analysis with Structural Analogs
| Compound Name | CAS Number | Key Structural Differences | Biological Activity |
|---|---|---|---|
| N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine | 672906-72-8 | Trifluoromethyl at para position | Lower NK1 affinity (IC₅₀ = 450 nM) |
| (R)-N-Methyl-1-(3-(trifluoromethyl)phenyl)ethanamine | 1212101-09-1 | Trifluoromethyl at meta position | Enhanced antiviral activity |
The ortho-substituted derivative exhibits superior receptor binding compared to meta- and para-isomers, underscoring the importance of substituent positioning .
Future Perspectives and Research Directions
Ongoing research aims to exploit this compound’s scaffold in developing dual NK1/NK2 receptor antagonists for chronic pain management . Advances in biocatalysis may enable greener synthesis routes, while structure-activity relationship (SAR) studies could optimize pharmacokinetic profiles for CNS penetration . Collaborative efforts between academia and industry are critical to translating these innovations into clinically viable therapeutics.
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